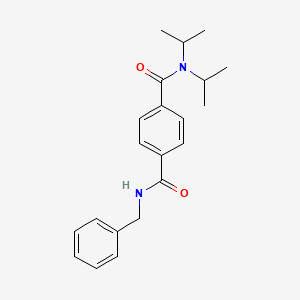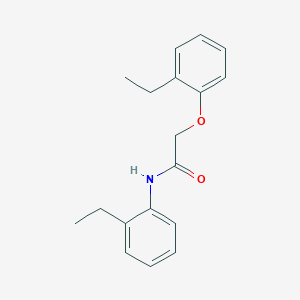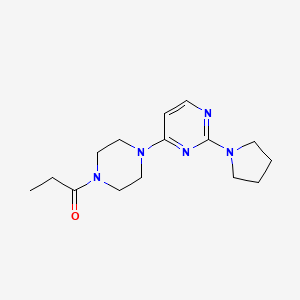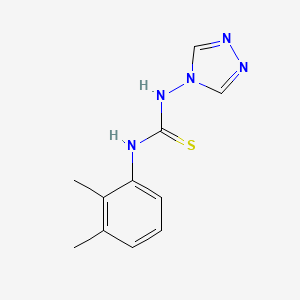![molecular formula C22H21FN4O B5598140 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5598140.png)
2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the formation of pyrazole-acetamide derivatives through reactions that involve coupling, cyclization, and condensation processes. For instance, compounds similar to the requested one have been synthesized by reacting pyrazole with various substituents, followed by characterization techniques such as infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) (Chkirate et al., 2019).
Molecular Structure Analysis
Molecular structure analysis is often conducted using single-crystal X-ray crystallography, which reveals the arrangement of atoms within a compound and the geometry of its molecular structure. For example, structural analyses of related compounds have shown various coordination environments and geometric configurations, such as octahedral Co(II) ions coordination and distorted square planar geometries with Cu(II) ions (Chkirate et al., 2019).
Chemical Reactions and Properties
Chemical properties of related compounds include their ability to form coordination complexes with metals, which can lead to the development of materials with potential antioxidant activity. The antioxidant properties are often evaluated through in vitro methods like DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure, can be determined through X-ray crystallography. This analysis provides insights into the crystal packing, molecular interactions, and the overall stability of the compound.
Chemical Properties Analysis
Chemical properties, such as reactivity with various reagents, potential for forming derivatives, and interactions with biological targets, are crucial for understanding the utility and applications of these compounds. For instance, studies on related compounds have explored their antiallergic, anti-inflammatory, and cytotoxic activities, providing a foundation for the development of new therapeutic agents (Menciu et al., 1999).
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research has demonstrated the synthesis and characterization of pyrazole-acetamide derivatives leading to the formation of Co(II) and Cu(II) coordination complexes. These complexes, through various hydrogen bonding interactions, exhibit significant antioxidant activity, suggesting their potential for therapeutic applications and material science research (Chkirate et al., 2019).
Potential Antipsychotic Agents
Studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have shown antipsychotic-like profiles in behavioral animal tests. These compounds, distinct from clinically available antipsychotic agents, do not interact with dopamine receptors, indicating a novel mechanism of action and potential for developing new antipsychotic drugs (Wise et al., 1987).
Selective Radioligands for Imaging
Novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, such as DPA-714, have been identified as selective ligands for the translocator protein (18 kDa), with applications in positron emission tomography (PET) imaging. This research is crucial for diagnosing and understanding neuroinflammatory processes, offering insights into diseases like Alzheimer's and Parkinson's (Dollé et al., 2008).
Anti-inflammatory Activity
Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity. This discovery opens pathways for developing new anti-inflammatory drugs with potentially improved efficacy and reduced side effects (Sunder & Maleraju, 2013).
properties
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(2-pyrazol-1-ylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c1-14(16-7-3-4-10-20(16)27-12-6-11-24-27)25-21(28)13-18-15(2)26-22-17(18)8-5-9-19(22)23/h3-12,14,26H,13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBCZKWLKHICFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)NC(C)C3=CC=CC=C3N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5598060.png)
![3-ethyl-8-[5-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598071.png)


![(3S*,4R*)-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5598101.png)

![N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5598108.png)
![1-cyclopropyl-4-{[4-(3,4-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5598117.png)
![4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5598137.png)


![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5598170.png)
![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5598174.png)
![8-(1,3-benzoxazol-2-yl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598185.png)